molecular formula C11H10ClN3OS B2956965 3-((3-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 353260-78-3

3-((3-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2956965
CAS No.: 353260-78-3
M. Wt: 267.73
InChI Key: IJUVLZWDHPTAMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 1,2,4-triazin-5(4H)-one derivative with a 3-chlorobenzyl halide in the presence of a base. This would form a thioether linkage .


Molecular Structure Analysis

The molecular structure of this compound would include a 1,2,4-triazin-5(4H)-one ring, a sulfur atom, and a benzyl group with a chlorine substituent. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As a derivative of 1,2,4-triazin-5(4H)-one, this compound might participate in reactions typical of heterocyclic compounds. The presence of the thioether and chlorobenzyl groups could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thioether and chlorobenzyl groups) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Strategies and Chemical Reactivities

Derivatives of 3-thioxo-1,2,4-triazin-5-ones, including "3-((3-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one," have been the subject of extensive research due to their broad spectrum of chemical reactivities and potential applications in medicinal, pharmacological, and biological fields. Recent advances have been made in the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives, exploring their behavior towards electrophilic and nucleophilic reagents under various conditions. These compounds exhibit significant anticancer, anti-HIV, antimicrobial activities, and enzymatic effects, indicating their importance in drug development and bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Biological Significance of Triazine Derivatives

Triazine derivatives, including the specific structure , have been identified as having a wide range of biological activities. They have been prepared and evaluated for their effectiveness as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This highlights the triazine nucleus as an interesting core moiety for the development of future drugs, showcasing the versatility and potential of these compounds in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Potential for Antitumor Activities

The synthesis of 1,2,3-triazines and their benzo- and heterofused derivatives has revealed a broad spectrum of biological activities, notably antiproliferative effects alongside antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory properties. These findings underscore the potential of 1,2,3-triazine derivatives, including those similar to "this compound," as scaffolds for the development of antitumor compounds. Their simple synthesis combined with efficacy provides a strong foundation for future drug development (Cascioferro et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its biological activity. If it’s used as a drug or a pesticide, for example, its mechanism of action would depend on the target organism or cells .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use in medicine or agriculture .

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUVLZWDHPTAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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